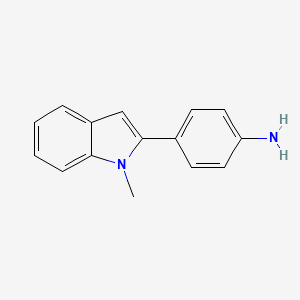

4-(1-Methyl-2-indolyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-Methyl-2-indolyl)aniline is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole core, which is a biologically known pharmacophore in medicinal molecules. The presence of the indole ring system makes it a valuable compound in the field of organic chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-2-indolyl)aniline typically involves the construction of the indole ring followed by the introduction of the aniline group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Another approach is the reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of triethoxysilane .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of ruthenium-catalyzed synthesis in an aqueous medium has been reported for the production of indole derivatives . These methods are designed to be scalable and cost-effective for large-scale production.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The aniline moiety enables participation in Pd-catalyzed C–N bond-forming reactions. Key findings:

a. Buchwald–Hartwig Amination

4-(1-Methyl-2-indolyl)aniline reacts with aryl halides (e.g., methyl 2-iodobenzoate) under Pd(OAc)₂ catalysis (10 mol%) with 4-acetylpyridine as ligand (20 mol%) in TBME solvent at 95°C. This yields N-arylated products (e.g., 3 ) in >95% yield (Table 1) .

| Substrate | Catalyst System | Yield (%) | Product Structure |

|---|---|---|---|

| Methyl 2-iodobenzoate | Pd(OAc)₂/4-acetylpyridine | 99 | N-(2-methoxycarbonyl)aryl |

b. Sequential Arylation-Cyclization

In reactions with o-bromobenzamides (154 ), Pd-catalyzed N-arylation forms intermediates (156a ) that cyclize with LDA to produce acridones (158 ) .

N-Methylation Reactions

The primary amine undergoes selective mono-N-methylation using methyl alkyl carbonates (e.g., methyl methyl carbonate) in the presence of NaY zeolite catalysts (Table 2) .

| Reaction Conditions | Catalyst | Selectivity (%) | Yield (%) |

|---|---|---|---|

| Xylene, 100°C, 24 h | NaY faujasite | 99 | 85 |

| Diglyme, 100°C, 24 h | NaY faujasite | 98 | 78 |

Key advantages:

-

Chemoselectivity preserves indole functionality.

-

Weakly acidic substituents (e.g., –OH) enhance reaction rates.

Multicomponent Reactions

The indole ring participates in Mannich-type reactions with aldehydes and secondary amines. For example:

a. Synthesis of Bis(indolyl)methanes

Reaction with benzaldehyde and N-methylaniline in MeOH (72 h, catalyst-free) yields bis(indolyl)methane derivatives (44 ) in 28–99% yields .

b. Anticancer Derivatives

Condensation with thiophene-2-carbaldehyde produces 2-(thiophen-2-yl)-1H-indol-3-yl)methyl)anilines (4a–k ), showing IC₅₀ values of 7.1–11.9 μM against HCT-116 colon cancer cells .

Electrophilic Substitution

The indole C3 position reacts with electrophiles:

a. Vilsmeier–Haack Formylation

In DMF/POCl₃, this compound undergoes formylation at C3, yielding 3-formyl derivatives for further functionalization .

b. Halogenation

Bromination with NBS in DMF selectively substitutes the indole C5 position, enabling Suzuki–Miyaura cross-couplings .

Cyclization Reactions

a. Indoloquinazoline Formation

Heating with DMF-DMA (100°C, 8 h) induces cyclization to indolo[1,2-c]quinazolines (13a ) via Sonogashira intermediates (71% yield) .

b. Acridone Synthesis

Oxidative cyclization using K₃PO₄/MeOH (60°C, O₂) converts intermediates (15a ) into fused heterocycles .

Stability and Functional Group Tolerance

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

The compound exhibits significant potential in cancer research due to its structural similarity to other biologically active indole derivatives. Studies have indicated that it can interact with multiple biological targets, potentially leading to the inhibition of pathways involved in cell proliferation and apoptosis. This makes it a candidate for further research in developing anticancer therapeutics .

Anti-inflammatory Properties

Recent research has highlighted the compound's ability to inhibit the expression of inflammatory factors, making it a promising candidate for treating conditions like acute lung injury and other inflammatory diseases. The design and synthesis of derivatives based on 4-(1-Methyl-2-indolyl)aniline have shown efficacy in reducing inflammation by targeting specific biochemical pathways .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its structural characteristics allow it to exhibit activity against various pathogens, which could lead to the development of new antimicrobial agents.

Organic Synthesis Applications

Synthesis of Indole Derivatives

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various indole derivatives through different reaction pathways, including dehydrogenation and alkylation processes. These derivatives are crucial for the development of pharmaceuticals and agrochemicals .

Multicomponent Reactions

The compound has been employed in multicomponent reactions to synthesize complex heterocyclic compounds. Its reactivity allows for the formation of diverse molecular architectures, which are valuable in drug discovery and materials science .

Materials Science Applications

Dye and Pigment Development

Due to its unique chromophoric properties, this compound can be explored as a potential dye or pigment. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings.

Conductive Polymers

Research indicates that derivatives of this compound may be incorporated into conductive polymers, enhancing their electrical properties. This application is particularly relevant in the development of organic electronic devices .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(1-Methyl-2-indolyl)aniline involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in growth and development.

Serotonin: A neurotransmitter with a similar indole structure.

Tryptophan: An essential amino acid that contains an indole ring.

Uniqueness: 4-(1-Methyl-2-indolyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other indole derivatives, it combines the structural features of both aniline and indole, making it a versatile compound for various applications .

Actividad Biológica

4-(1-Methyl-2-indolyl)aniline is a compound that belongs to the indole family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an indole ring system attached to an aniline moiety. This structural configuration allows for significant interactions with biological macromolecules, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound can modulate the activity of certain enzymes by binding to their active sites or allosteric sites, which can alter their function and influence metabolic pathways.

- Receptor Binding : It exhibits high affinity for multiple receptors, which plays a crucial role in signal transduction and cellular responses.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. The following table summarizes the findings from various studies regarding its cytotoxic effects against different cancer cell lines:

These studies demonstrate the selective cytotoxicity of this compound against various cancer types, suggesting its potential as a therapeutic agent.

Additional Biological Activities

Beyond anticancer effects, this compound exhibits other biological activities:

- Antimicrobial Properties : Research indicates that indole derivatives can possess antimicrobial activities, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some studies suggest that compounds containing indole structures may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various indole derivatives, including this compound. The study assessed its cytotoxic effects on multiple cancer cell lines using the MTT assay. Results indicated that this compound effectively inhibited cell growth in a dose-dependent manner, particularly against HCT-116 cells, with an IC50 value of 7.1 μM .

Another research effort focused on the mechanism by which indole derivatives induce apoptosis in cancer cells. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

Propiedades

Fórmula molecular |

C15H14N2 |

|---|---|

Peso molecular |

222.28 g/mol |

Nombre IUPAC |

4-(1-methylindol-2-yl)aniline |

InChI |

InChI=1S/C15H14N2/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,16H2,1H3 |

Clave InChI |

DDGOEXDULFFJCQ-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.